![molecular formula C7H15N3S B7807574 4-Ethylpiperazine-1-carbothioamide](/img/structure/B7807574.png)
4-Ethylpiperazine-1-carbothioamide
Overview
Description
4-Ethylpiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C7H15N3S and its molecular weight is 173.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Investigation
4-Ethylpiperazine-1-carbothioamide has been studied for its vibrational spectroscopic properties, particularly in the context of its use as an anti-tubercular agent. Detailed analysis of its vibrational spectra, thermodynamic functions, and other molecular properties have been performed, highlighting its potential in medical research and drug development (Muthu, Ramachandran, & Uma maheswari, 2012).
Complex Synthesis with Metal Halides
Research has been conducted on the synthesis of complexes combining this compound with various metal halides. These studies offer insights into the structural characteristics and potential applications of these complexes in various fields, including materials science and chemistry (Castiñeiras, Carballo, & Pérez, 2001).
Antimicrobial and Hypoglycemic Activities
The compound has been evaluated for its antimicrobial and hypoglycemic activities. Studies suggest that derivatives of this compound show potent antibacterial properties and could effectively reduce serum glucose levels in diabetic models, indicating its potential in pharmaceutical research (Al-Wahaibi et al., 2017).
Spectroscopic Characterization and Theoretical Studies
There has been significant research in the spectroscopic characterization and theoretical studies of this compound derivatives. These studies provide a comprehensive understanding of the molecular structure and behavior, which is essential for its application in various scientific fields (Haroon et al., 2018).
Corrosion Inhibition
This compound analogs have been investigated as corrosion inhibitors, demonstrating their utility in industrial applications. The relationship between molecular structure and inhibitory activity was explored using density functional theory, highlighting their effectiveness in protecting materials against corrosion (About et al., 2020).
properties
IUPAC Name |
4-ethylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-2-9-3-5-10(6-4-9)7(8)11/h2-6H2,1H3,(H2,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUPPJDAXGJWQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.